molecular formula C14H16N4O3 B13535687 3-[2-oxo-4-(2-pyridinyl)-1-piperazinyl]-2,6-Piperidinedione

3-[2-oxo-4-(2-pyridinyl)-1-piperazinyl]-2,6-Piperidinedione

Cat. No.: B13535687
M. Wt: 288.30 g/mol
InChI Key: MTUZVYCRRVGTPA-UHFFFAOYSA-N
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Description

3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione is a complex organic compound that features a piperidine and piperazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired piperidine and piperazine rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione is unique due to its dual ring system, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in research and development.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

3-(2-oxo-4-pyridin-2-ylpiperazin-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H16N4O3/c19-12-5-4-10(14(21)16-12)18-8-7-17(9-13(18)20)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2,(H,16,19,21)

InChI Key

MTUZVYCRRVGTPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CCN(CC2=O)C3=CC=CC=N3

Origin of Product

United States

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